molecular formula C13H16N2O2 B3117519 N-Acetyl-6-methoxytryptamine CAS No. 22375-73-1

N-Acetyl-6-methoxytryptamine

Cat. No. B3117519
CAS RN: 22375-73-1
M. Wt: 232.28 g/mol
InChI Key: NJYPALQXNVNJOH-UHFFFAOYSA-N
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Description

N-Acetyl-6-methoxytryptamine (6-MeO-NAT) is a naturally occurring tryptamine derivative found in plants and fungi. It is a structural analog of the neurotransmitter serotonin and is known to have a wide range of potential therapeutic applications in the medical and scientific fields.

Scientific Research Applications

Melatonin in Plant Growth and Development

Research has demonstrated that melatonin plays a significant role in plant growth and development. For instance, a study found that exogenously applied melatonin affected the flowering of the short-day plant Chenopodium rubrum, indicating its involvement in plant photoperiodism (Kolar, Johnson, & Macháčková, 2003). Additionally, melatonin has been identified as a potential new plant hormone due to its similarity of action in animals and plants, influencing processes like seed germination and stress resistance (Arnao & Hernández-Ruiz, 2020).

Melatonin in Disease Treatment and Prevention

Melatonin has been studied for its therapeutic potential in various diseases. It has shown efficacy in combating bacterial infections and septic injury due to its antioxidative and anti-inflammatory actions, with research indicating promising applications in treating sepsis (Hu et al., 2017). Moreover, melatonin has been researched for its neuroprotective properties, especially in the context of stroke, where it acts as a free radical scavenger and antioxidant (Watson et al., 2016).

Melatonin's Role in Enhancing Stress Tolerance in Plants

Studies have shown that melatonin can enhance stress tolerance in plants. For instance, it has been found to improve antioxidant and photosynthetic capacity in maize seedlings under salt stress (Chen et al., 2018), and alleviate the effects of cold stress in rice seedlings by modulating antioxidant enzyme activities (Han et al., 2017).

Potential Applications in Horticulture

Melatonin's diverse roles in plant physiology suggest its potential applications in horticulture. It influences growth, flowering, fruit ripening, and stress protection, making it a promising agent for improving crop production and food safety (Gao et al., 2022).

Antioxidant Properties and Therapeutic Applications

Melatonin's antioxidant properties have therapeutic implications in various medical fields. It has been used in treatments for conditions like metabolic and neurodegenerative diseases, cancer, and inflammation, supporting its potential in managing viral infections (Boga et al., 2012).

properties

IUPAC Name

N-[2-(6-methoxy-1H-indol-3-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-9(16)14-6-5-10-8-15-13-7-11(17-2)3-4-12(10)13/h3-4,7-8,15H,5-6H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJYPALQXNVNJOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CNC2=C1C=CC(=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Acetyl-6-methoxytryptamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17
Citations
S Römsing, F Bökman, Y Bergqvist - Scandinavian journal of …, 2006 - Taylor & Francis
… collected with a Salivette ® sampling device (Sarstedt) and a mixed‐mode SPE column was used for the extraction of melatonin and internal standard (N‐acetyl‐6‐methoxytryptamine) …
Number of citations: 28 www.tandfonline.com
DS Pickering, LP Niles - European journal of pharmacology, 1990 - Elsevier
The radioligand [ 125 I] iodomelatonin was used to study melatonin binding sites in Syrian hamster hypothalamus and hippocampus. Scatchard analysis revealed a single binding site …
Number of citations: 111 www.sciencedirect.com
LM Morozovskaya, OB Ogareva… - Chemistry of Heterocyclic …, 1972 - Springer
… N-Aeetyl derivative of V-rap 136 C, melting without depression in admixture with N-acetyl-6-methoxytryptamine [9]. 5-Methoxy-l-oxo-1, 2, 3, 4-tetrahydro-B-carboline (VI). A mixture of 0.8 …
Number of citations: 3 link.springer.com
M Mor, C Silva, F Vacondio, PV Plazzi… - Journal of pineal …, 2004 - Wiley Online Library
… The other was the isomer of melatonin, N-acetyl-6-methoxytryptamine (6), which resulted as being one of the most potent compounds also in the ABTS assay. …
Number of citations: 59 onlinelibrary.wiley.com
S Zheng, Y Zhu, C Liu, S Zhang, M Yu… - Frontiers in Plant …, 2021 - frontiersin.org
… The N-acetyl-6-methoxytryptamine standard was purchased from FUJIFILK Wako Pure … (C) Melatonin standard; (D) N-acetyl-6-methoxytryptamine standard; (E) Chromatogram of N-…
Number of citations: 5 www.frontiersin.org
DS Pickering, LP Niles - Cellular signalling, 1992 - Elsevier
… 24 0.6 N-Acetyl-6-methoxytryptamine … Legend: a, 2-iodomelatonin; b, prazosin; c, 6-chloromelatonin; d, O-acetyl-N-acetylserotonin; e, N-acetyl-6-methoxytryptamine; f, melatonin; g, N-…
Number of citations: 33 www.sciencedirect.com
H Rommelspacher, C Wernicke, J Lehmann - Isoquinolines And Beta …, 2012 - Springer
… Kveder and Mc Issac (1961) detected trace amounts of 6-methoxyharmalan in the urine of rats after administration of [ 14 C]melatonin (N-acetyl-6-methoxytryptamine) suggesting a …
Number of citations: 9 link.springer.com
M Mor, S Rivara, C Silva, F Bordi… - Journal of medicinal …, 1998 - ACS Publications
The CoMFA methodology was applied to melatonin receptor ligands in order to establish quantitative structure−affinity relationships. One hundred thirty-three compounds were …
Number of citations: 99 pubs.acs.org
FAM Al-Omary - Profiles of Drug Substances, Excipients and Related …, 2013 - Elsevier
… was collected with a Salivette sampling device (Sarstedt) and a mixed-mode SPE column was used for the extraction of melatonin and internal standard (N-acetyl-6-methoxytryptamine) …
Number of citations: 34 www.sciencedirect.com
A Verde, JM Míguez, M Gallardo - Plants, 2022 - mdpi.com
… Quantification of melatonin and melatonin isomer 2 (N-acetyl-6-methoxytryptamine) was performed using the reversed-phase HPLC technique with fluorescence detection, as …
Number of citations: 14 www.mdpi.com

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